In-Depth Technical Guide: PROTAC BET Degrader-2
In-Depth Technical Guide: PROTAC BET Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BET degrader-2, a proteolysis-targeting chimera designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document details its chemical structure, mechanism of action, biological activity, and the experimental protocols utilized for its characterization.
Core Concepts: PROTACs and BET Proteins
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers".[2][3] They play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.[4][5] Dysregulation of BET protein activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2]
Chemical Structure and Properties of PROTAC BET Degrader-2
PROTAC BET degrader-2 is identified as compound 25 in the seminal publication by Zhou B, et al. in the Journal of Medicinal Chemistry (2018).[6] It is a chimeric molecule composed of a ligand for BET proteins, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
| Property | Value |
| Chemical Name | (S)-4-(4-((2-(2-(2-((R)-1-(2,6-dioxopiperidin-3-yl)-2-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)ethoxy)ethoxy)ethyl)carbamoyl)phenyl)-5,7-dimethyl-6-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]carbazol-10-ium |
| Molecular Formula | C41H42N10O6 |
| CAS Number | 2093388-33-9 |
Quantitative Biological Data
The biological activity of PROTAC BET degrader-2 has been primarily characterized in acute leukemia cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Compound | IC50 (nM) | Reference |
| RS4;11 (Human B-cell precursor leukemia) | PROTAC BET degrader-2 (Compound 25) | 9.6 | [6] |
| MOLM-13 (Human acute myeloid leukemia) | PROTAC BET degrader-2 (Compound 25) | 50-100 (approx.) | [1][6] |
Table 2: BET Protein Degradation in RS4;11 Cells (3-hour treatment)
| Protein | PROTAC BET degrader-2 (Compound 25) Concentration | Degradation Level | Reference |
| BRD2 | 10 nM | Less potent and effective degradation | [1][6] |
| BRD3 | 10 nM | Effective degradation | [1][6] |
| BRD4 | 10 nM | Effective degradation | [1][6] |
Mechanism of Action and Signaling Pathways
PROTAC BET degrader-2 functions by inducing the degradation of BET proteins. This process disrupts the transcriptional machinery that is often hijacked by cancer cells to promote growth and survival.
BET Protein Signaling Pathway
BET proteins, particularly BRD4, are critical for the expression of key oncogenes like c-MYC. By binding to acetylated histones at super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
